WAY-658675

PAR4 Antagonist Platelet Activation Flow Cytometry

Researchers studying PAR4-mediated platelet activation often face potency limitations with less optimized tool compounds. WAY-658675 (CAS 545382-94-3) directly addresses this gap as a potent and selective PAR4 antagonist. • PAR4 antagonism: IC50 of 72 nM in human platelet PAC1 binding assays, enabling robust receptor blockade. • Functional selectivity probe: Exhibits a stark potency window between peptide-induced (IC50 72 nM) and protease-induced (IC50 10,000 nM) PAR4 activation. • SAR comparator: A key piperazinylpyrimidine-class tool for dissecting GPCR antagonism vs. kinase inhibition target bias.

Molecular Formula C16H17ClN4O
Molecular Weight 316.78 g/mol
Cat. No. B7806057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-658675
Molecular FormulaC16H17ClN4O
Molecular Weight316.78 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H17ClN4O/c17-14-4-2-13(3-5-14)12-15(22)20-8-10-21(11-9-20)16-18-6-1-7-19-16/h1-7H,8-12H2
InChIKeyONKTTXQXYKXKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-658675: Piperazinylpyrimidine PAR4 Antagonist Research Tool


2-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one, commonly designated WAY-658675, is a synthetic organic compound belonging to the piperazinylpyrimidine class of small molecules [1]. It serves as a bioactive research tool with documented antagonistic activity against the Protease-Activated Receptor 4 (PAR4) [2]. Its physicochemical profile, including a molecular weight of 316.78 g/mol and a calculated XLogP3-AA of 2.2, positions it within the property space of cell-permeable compounds [1].

WAY-658675 Procurement Considerations


Generic substitution within the piperazinylpyrimidine class is not supported by scientific evidence due to profound, target-specific differences driven by structure-activity relationships (SAR). The class exhibits a broad and highly nuanced biological profile, with specific derivatives showing potent and selective activity against disparate targets including PAR4, PDGFR family kinases, CK1, RAF, MAO-A, and various GPCRs [1][2]. This compound's unique 4-chlorophenyl substitution pattern on the ethanone linker is the key determinant of its specific interaction with PAR4. Therefore, procuring a structurally distinct but class-related analog carries a high risk of altering or entirely abolishing the intended biological activity, rendering experimental results non-comparable and undermining research integrity.

WAY-658675 Quantitative Differentiation


PAR4 Antagonist Potency in Platelet Activation

WAY-658675 demonstrates quantifiable antagonism at the PAR4 receptor in a functional human platelet assay. Its potency (IC50 = 72 nM) can be positioned against other reported small-molecule PAR4 antagonists. It is less potent than BMS-986120 (IC50 = 9.5 nM) but more potent than the early tool compound ML354 (IC50 = 140 nM) and P4i-147 (IC50 = 1,310 nM) [1][2][3]. This places it as an intermediate-potency PAR4 antagonist within the published chemical space.

PAR4 Antagonist Platelet Activation Flow Cytometry

Functional Selectivity: Peptide vs. Thrombin Activation

WAY-658675 demonstrates differential antagonism based on the PAR4 activation mechanism in human platelets. Its potency is significantly reduced against gamma-thrombin-induced activation (IC50 = 10,000 nM) compared to activating peptide-induced activation (IC50 = 72 nM) [1]. This suggests a degree of functional selectivity, potentially distinguishing it from PAR4 antagonists that may not exhibit such a pronounced difference in activation pathway antagonism.

PAR4 Functional Selectivity Platelet

Differentiation from Kinase Inhibitor Analogs

WAY-658675's primary reported activity is as a PAR4 antagonist, which distinguishes it from other well-characterized piperazinylpyrimidine derivatives that function as selective kinase inhibitors. For example, compound '4' from Shallal and Russu (2011) is a selective inhibitor of mutant PDGFR family kinases [1]. This divergence in primary pharmacology despite a shared core scaffold underscores the profound impact of specific substituents on biological function. WAY-658675 is not a substitute for kinase inhibitor '4' in oncology research, and vice versa.

Kinase Inhibitor Piperazinylpyrimidine SAR

WAY-658675 Research Applications


Platelet Biology and Thrombosis Research

WAY-658675 is best applied as a small-molecule tool compound for investigating the role of PAR4 in platelet activation and thrombosis. Its functional activity in human platelets, demonstrated by its ability to inhibit activating peptide-induced PAC1 binding (IC50 = 72 nM), makes it suitable for ex vivo and in vitro studies dissecting PAR4-mediated signaling pathways [1]. Its potency profile positions it as a valuable alternative to less potent tool compounds like ML354 for researchers seeking robust PAR4 blockade.

PAR4 Functional Selectivity and Biased Signaling

Researchers focusing on G protein-coupled receptor (GPCR) functional selectivity can employ WAY-658675 to probe biased agonism at PAR4. The compound's stark potency difference between peptide-induced (IC50 = 72 nM) and protease-induced (gamma-thrombin, IC50 = 10,000 nM) activation of the receptor provides a chemical tool for separating and studying distinct downstream signaling events and their physiological consequences [1].

Piperazinylpyrimidine Scaffold SAR Studies

As a well-defined member of the piperazinylpyrimidine class with a specific GPCR target, WAY-658675 serves as a key comparator in structure-activity relationship (SAR) studies aimed at understanding how subtle structural modifications within this privileged scaffold can dictate a switch in primary pharmacology from kinase inhibition to GPCR antagonism [2]. This makes it a valuable compound for medicinal chemistry and chemical biology groups studying target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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